(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Description
This compound features a multi-heterocyclic architecture:
- Piperidine ring: Positioned at the methanone linker, with a methyl group substituted by a 1,2,4-oxadiazole ring.
- Oxadiazole-thiophene moiety: The oxadiazole serves as a bioisostere for ester or amide groups, enhancing metabolic stability, while the thiophen-3-yl group may facilitate hydrophobic or aromatic interactions in biological targets.
Properties
IUPAC Name |
[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O2S/c24-19-5-3-16(4-6-19)18-11-20(25-12-18)23(29)28-8-1-2-15(13-28)10-21-26-22(27-30-21)17-7-9-31-14-17/h3-7,9,11-12,14-15,25H,1-2,8,10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVDLEVBWPJKPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CN2)C3=CC=C(C=C3)F)CC4=NC(=NO4)C5=CSC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is 11 β-hydroxysteroid dehydrogenase type 1 (11 β-HSD1) . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol.
Mode of Action
The compound this compound interacts with its target, 11 β-HSD1, by inhibiting its activity. This inhibition prevents the conversion of cortisone to cortisol, thereby reducing the levels of active cortisol.
Biochemical Pathways
The inhibition of 11 β-HSD1 by this compound affects the glucocorticoid pathway. This pathway is involved in various physiological processes, including immune response, metabolism, and stress response.
Result of Action
The molecular and cellular effects of the action of this compound involve a decrease in the levels of active cortisol due to the inhibition of 11 β-HSD1. This can lead to the amelioration of disorders associated with excessive cortisol, such as metabolic syndrome, type 2 diabetes, obesity, hypertension, lipid disorders, and certain cardiovascular and CNS disorders.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH can affect the stability of similar compounds. .
Biological Activity
The compound (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention due to its potential pharmacological properties. The structure includes a pyrrole moiety, a piperidine ring, and an oxadiazole derivative, which are known to contribute to various biological activities.
Chemical Structure
The IUPAC name of the compound is this compound. Its molecular formula is C20H20FN5OS, and it has a molecular weight of approximately 395.47 g/mol.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For example, derivatives containing pyrrole and oxadiazole moieties have shown effectiveness against various bacterial strains. A study demonstrated that certain oxadiazole derivatives possess broad-spectrum antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent is supported by studies on related structures. For instance, certain pyrrole derivatives have been reported to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes. Compounds similar to the one have shown IC50 values in the low micromolar range against COX-II, suggesting a promising therapeutic application in treating inflammatory diseases .
Anticancer Activity
The biological activity of compounds with pyrrole and oxadiazole scaffolds extends to anticancer effects. Studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, oxadiazole derivatives have been reported to exhibit cytotoxic effects on cancer cell lines with IC50 values often below 10 µM .
Study 1: Antimicrobial Evaluation
In a comparative study of several oxadiazole derivatives, one compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values of 2 µg/mL and 4 µg/mL respectively. This study highlights the potential of incorporating thiophene and oxadiazole rings into drug design for enhanced antimicrobial efficacy .
Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory properties of related pyrrole derivatives revealed that they significantly reduced inflammation in animal models by inhibiting COX enzymes. The study utilized both in vitro and in vivo models to confirm the efficacy of these compounds in reducing edema and pain associated with inflammatory responses .
Data Summary
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrole and oxadiazole rings, followed by coupling reactions to attach the piperidine moiety. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Key Synthetic Steps:
- Formation of the Pyrrole Ring : The initial step involves creating a substituted pyrrole through cyclization reactions.
- Synthesis of the Oxadiazole : The thiophenyl-substituted oxadiazole is synthesized using standard methods involving thioketones and hydrazides.
- Coupling Reaction : The final product is obtained by coupling the pyrrole and oxadiazole derivatives with a piperidine derivative.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties, making it a candidate for treating inflammatory diseases. In vitro assays have shown that it can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation.
Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties against a range of bacterial strains. Its effectiveness against Gram-positive bacteria suggests potential applications in developing new antibiotics.
Case Study 1: Anticancer Activity
A study published in ACS Omega explored the anticancer effects of various derivatives of pyrrole compounds, including our target compound. It was found that at specific concentrations, the compound significantly reduced tumor cell viability through apoptosis pathways .
Case Study 2: Anti-inflammatory Mechanisms
In another investigation, researchers assessed the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results showed a marked decrease in inflammatory markers such as TNF-alpha and IL-6 when treated with varying concentrations of the compound .
Case Study 3: Antimicrobial Efficacy
A study focused on evaluating the antimicrobial activity against Staphylococcus aureus demonstrated that this compound inhibited bacterial growth at low micromolar concentrations. The findings suggest its potential as a lead compound for antibiotic development .
Chemical Reactions Analysis
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole moiety is a key reactive site, participating in nucleophilic substitutions and ring-opening reactions under specific conditions:
Piperidine Ring Functionalization
The piperidine nitrogen undergoes alkylation, acylation, and cross-coupling reactions:
Pyrrole and Fluorophenyl Reactivity
The pyrrole ring and fluorophenyl group participate in electrophilic substitutions and cross-couplings:
Thiophene Reactivity
The thiophene-3-yl group undergoes electrophilic substitutions and cycloadditions:
Methanone Linker Stability
The central methanone group is resistant to hydrolysis but participates in Grignard additions:
| Reaction Type | Conditions | Products/Outcomes | Yield | References |
|---|---|---|---|---|
| Grignard Addition | RMgX, THF, −78°C → RT | Tertiary alcohol formation, confirmed by IR and LC-MS | 75–85% |
Key Observations:
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Steric Effects : Bulky substituents on the piperidine ring reduce reaction rates in alkylation and acylation .
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Electronic Effects : Electron-withdrawing fluorine atoms on the phenyl group direct electrophilic substitutions to meta positions .
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Solubility : Reactions in polar aprotic solvents (e.g., DMF) improve yields compared to nonpolar solvents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrrole/Thiophene Derivatives
Compound A : 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one ()
- Structural differences :
- Pyrrol-3-one core vs. pyrrol-2-yl in the target compound.
- Thiophen-2-yl vs. thiophen-3-yl substitution.
- Chlorophenyl vs. fluorophenyl group.
- Functional implications: The pyrrolone (3-one) may increase hydrogen-bonding capacity compared to the unoxidized pyrrole in the target compound.
Pyrazolone/Thiophene Derivatives
Compound B: 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone ()
- Structural differences :
- Pyrazolone core vs. pyrrole.
- Hydroxy group at position 5 enhances polarity.
- Functional implications: Pyrazolone derivatives are noted for antimicrobial and antitumor activities, suggesting the target compound’s pyrrole-oxadiazole system might offer improved stability or selectivity .
Piperidine/Piperazine-Based Compounds
Compound C: 4-(4-Fluorophenyl)piperazin-1-ylmethanone ()
- Structural differences :
- Piperazine vs. piperidine ring.
- Fluoropyridinyl substituent vs. oxadiazole-thiophene.
- Functional implications :
Comparative Data Table
Research Findings and Implications
- Electron-withdrawing substituents : Fluorophenyl and chlorophenyl groups enhance binding to aromatic residues in enzymes, but fluorophenyl may offer better pharmacokinetics due to smaller steric effects .
- Heterocyclic bioisosteres : The oxadiazole in the target compound likely improves metabolic stability compared to ester-containing analogs (e.g., pyrazolones), as seen in other drug candidates .
- Thiophene position : Thiophen-3-yl (target) vs. thiophen-2-yl (analogs) may alter electronic distribution and binding pocket interactions, warranting computational docking studies for validation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing this compound, and how can reaction conditions be optimized for improved yield?
- Methodological Answer : The synthesis involves multi-step heterocyclic coupling. A reflux system with chloranil in xylene (25–30 hours) is recommended for cyclization, followed by purification via recrystallization from methanol . Optimizing stoichiometric ratios (e.g., 1:1.4 substrate-to-oxidant) and temperature control (110–120°C) minimizes by-products. Post-reaction treatment with 5% NaOH aids in separating organic layers, while anhydrous Na₂SO₄ ensures effective drying .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves stereochemical ambiguities, with R-factors <0.08 ensuring accuracy . High-resolution NMR (¹H/¹³C) confirms substituent positions, particularly the fluorophenyl (δ 7.2–7.8 ppm) and thiophene (δ 6.8–7.1 ppm) moieties. FTIR identifies ketone (C=O, ~1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) functional groups .
Q. What safety precautions are essential during synthesis and handling?
- Methodological Answer : Use fume hoods and PPE (gloves, goggles) due to potential irritants (e.g., chloranil). Avoid prolonged exposure to xylene (neurotoxic); substitute with toluene if necessary. Store the compound at 2–8°C under inert gas to prevent degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the pharmacological potential of this compound?
- Methodological Answer : Systematic SAR involves modifying substituents (e.g., replacing fluorophenyl with chlorophenyl or varying oxadiazole positions) and testing in assays like kinase inhibition or antimicrobial activity. For example, pyrazolone-thiophene hybrids exhibit antitumor activity (IC₅₀ <10 µM in MCF-7 cells) . Dose-response curves and comparative IC₅₀ values across analogs identify critical pharmacophores .
Q. What computational approaches predict target binding affinities, and how do they align with experimental data?
- Methodological Answer : Molecular docking (AutoDock Vina) against targets like COX-2 or EGFR reveals binding poses, with MM-GBSA scoring validating energy minima. QSAR models using descriptors (e.g., logP, polar surface area) correlate with in vitro IC₅₀ values (R² >0.85). MD simulations (100 ns) assess stability of piperidinyl-methanone interactions in hydrophobic pockets .
Q. How can researchers address contradictions in biological activity data across assay conditions?
- Methodological Answer : Discrepancies often arise from variable assay matrices (e.g., serum proteins) or degradation during prolonged experiments. Stabilize samples with continuous cooling (4°C) and use fresh stock solutions. Validate results via orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability) .
Data Analysis and Experimental Design
Q. What strategies mitigate limitations in crystallographic data collection for this compound?
- Methodological Answer : Low-temperature data collection (173 K) reduces thermal motion artifacts. Resolve weak diffraction (<2 Å) by optimizing crystal growth (slow evaporation from DMF/EtOH). Use SHELX for refinement, applying restraints to disordered piperidinyl groups .
Q. How do solvent polarity and crystallization protocols influence polymorph formation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
